Cardiac Contractility Modulation vs. Fumaritine
In isolated perfused murine heart preparations, Parfumine and fumaritine demonstrated markedly different concentration-response profiles on cardiac contractility. At a concentration of 3 × 10⁻² M, Parfumine increased the amplitude of contraction, while a higher concentration of 9 × 10⁻² M decreased it. In contrast, fumaritine caused a concentration-dependent increase in contraction amplitude from 3 × 10⁻⁴ to 3 × 10⁻² M, with a decrease observed only at 9 × 10⁻² M [1]. This biphasic effect of Parfumine, absent in fumaritine, highlights a distinct functional divergence that may be attributed to differences in their spirocyclic core or substitution pattern [1].
| Evidence Dimension | Cardiac contractility amplitude modulation |
|---|---|
| Target Compound Data | Increase at 3 × 10⁻² M, decrease at 9 × 10⁻² M |
| Comparator Or Baseline | Fumaritine: Increase at 3 × 10⁻⁴ to 3 × 10⁻² M, decrease at 9 × 10⁻² M |
| Quantified Difference | Parfumine shows a biphasic response with an early increase, while fumaritine shows a sustained increase over a wider concentration range before decreasing |
| Conditions | Isolated perfused murine heart, ex vivo |
Why This Matters
This functional divergence in a primary cardiac parameter underscores that Parfumine and fumaritine are not interchangeable in cardiovascular research models, directly impacting experimental design and compound selection for target validation studies.
- [1] Al-Ghazzawi, A.M., et al. (2020). Chemical constituents of Fumaria densiflora and the effects of some isolated spirobenzylisoquinoline alkaloids on murine isolated ileum and perfused heart. Natural Product Research, 34(8), 1180-1185. DOI: 10.1080/14786419.2018.1550761 View Source
